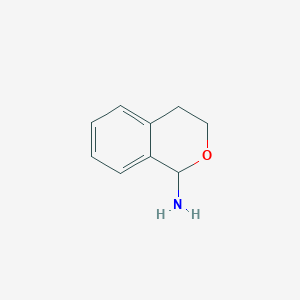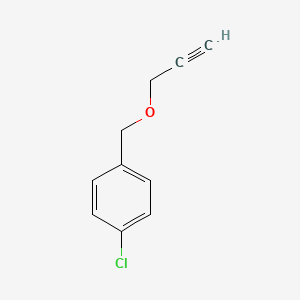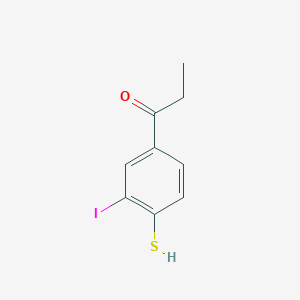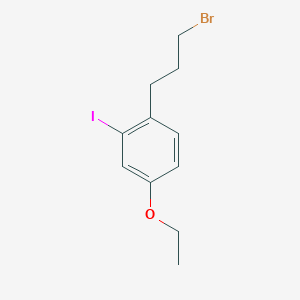
3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-4-one family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .
Méthodes De Préparation
The synthesis of 4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- can be achieved through various synthetic routes. One common method involves the condensation of an α-keto acid with an amidine under basic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazol-4-one ring .
Industrial production methods often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and yield .
Analyse Des Réactions Chimiques
4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential as a fluorescent protein chromophore and its role in post-translational modifications.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mécanisme D'action
The mechanism of action of 4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- can be compared with other similar compounds, such as:
Imidazol-2-ones: These compounds have the carbonyl group at a different position on the ring, leading to distinct chemical properties and reactivity.
Imidazoles: These compounds lack the carbonyl group but share the imidazole ring structure, resulting in different biological activities and applications
Propriétés
Numéro CAS |
101117-48-0 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-amino-5-benzylidene-2-phenylimidazol-4-one |
InChI |
InChI=1S/C16H13N3O/c17-19-15(13-9-5-2-6-10-13)18-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,17H2 |
Clé InChI |
DYKNMOLOQDHKNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)

![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)





![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)

![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
